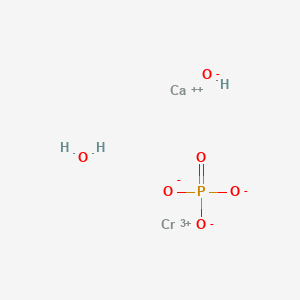
Calcium;chromium(3+);hydroxide;phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;chromium(3+);hydroxide;phosphate;hydrate is a complex inorganic compound that combines calcium, chromium in its +3 oxidation state, hydroxide, phosphate, and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;chromium(3+);hydroxide;phosphate;hydrate typically involves the reaction of calcium salts (such as calcium chloride or calcium nitrate) with chromium(III) salts (such as chromium(III) chloride or chromium(III) nitrate) in the presence of phosphate sources (such as phosphoric acid or sodium phosphate) and hydroxide sources (such as sodium hydroxide or ammonium hydroxide). The reaction is usually carried out in an aqueous medium at controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation reactions where the reactants are mixed in large reactors under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The purity and yield of the compound can be optimized by adjusting the reaction parameters such as concentration, temperature, and pH.
Chemical Reactions Analysis
Types of Reactions
Calcium;chromium(3+);hydroxide;phosphate;hydrate can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in the +3 oxidation state can participate in redox reactions, where it can be oxidized to higher oxidation states or reduced to lower oxidation states.
Substitution Reactions: The hydroxide and phosphate groups in the compound can be substituted by other anions or ligands under appropriate conditions.
Complexation Reactions: Chromium(III) can form complexes with various ligands, leading to changes in the coordination environment of the metal center.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate or hydrogen peroxide), reducing agents (such as sodium borohydride or zinc), and various ligands (such as ammonia or ethylenediamine). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state chromium compounds, while substitution reactions may produce new coordination complexes with different ligands.
Scientific Research Applications
Calcium;chromium(3+);hydroxide;phosphate;hydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other chromium-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is studied for its effects on cellular processes and its use in biomaterials.
Medicine: Research is conducted on its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: The compound is explored for its use in materials science, particularly in the development of advanced materials with specific properties such as corrosion resistance and catalytic activity.
Mechanism of Action
The mechanism of action of calcium;chromium(3+);hydroxide;phosphate;hydrate involves its interaction with molecular targets and pathways in biological systems. The chromium(III) ion can interact with various biomolecules, potentially affecting enzymatic activities and cellular processes. The phosphate and hydroxide groups may also play a role in modulating the compound’s activity by influencing its solubility and stability in biological environments.
Comparison with Similar Compounds
Similar Compounds
Calcium phosphate: A widely studied compound with applications in bone regeneration and dental materials.
Chromium(III) hydroxide: Known for its use in pigments and as a precursor for other chromium compounds.
Calcium hydroxide: Commonly used in construction materials and as a pH regulator.
Uniqueness
Calcium;chromium(3+);hydroxide;phosphate;hydrate is unique due to the combination of calcium, chromium, hydroxide, and phosphate in a single compound. This unique composition imparts specific chemical and physical properties that are not observed in the individual components or other similar compounds. The presence of chromium(III) adds redox activity and potential biological effects, while the calcium and phosphate contribute to the compound’s structural and functional properties.
Properties
CAS No. |
189236-56-4 |
|---|---|
Molecular Formula |
CaCrH3O6P+ |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
calcium;chromium(3+);hydroxide;phosphate;hydrate |
InChI |
InChI=1S/Ca.Cr.H3O4P.2H2O/c;;1-5(2,3)4;;/h;;(H3,1,2,3,4);2*1H2/q+2;+3;;;/p-4 |
InChI Key |
MOSOUPHJYFWKTM-UHFFFAOYSA-J |
Canonical SMILES |
O.[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















